1-Benzyl-4-(4-fluorobenzyl)piperazine
Description
1-Benzyl-4-(4-fluorobenzyl)piperazine is a disubstituted piperazine derivative characterized by a benzyl group at the N1 position and a 4-fluorobenzyl group at the N4 position. This compound belongs to the benzylpiperazine subclass of designer drugs and pharmacological agents, distinguished by its dual aromatic substituents.
Properties
Molecular Formula |
C18H21FN2 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-benzyl-4-[(4-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H21FN2/c19-18-8-6-17(7-9-18)15-21-12-10-20(11-13-21)14-16-4-2-1-3-5-16/h1-9H,10-15H2 |
InChI Key |
PASBJRCOSAHISF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)F |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Table 1: Key Structural and Functional Comparisons
*FAAH: Fatty acid amide hydrolase; MIC: Minimum inhibitory concentration; SERT: Serotonin transporter.
Key Differences in Pharmacological Profiles
- Tyrosinase Inhibition: 1-Benzyl-4-(4-fluorobenzyl)piperazine derivatives (e.g., 5a and 5b in ) demonstrate tyrosinase inhibitory activity, critical for anti-melanogenic applications. The 4-fluorobenzyl group enhances binding to the enzyme’s hydrophobic pocket compared to non-fluorinated benzyl groups .
- FAAH Inhibition: Piperazinourea derivatives with 4-fluorobenzyl substituents (e.g., compound 20 in ) show moderate FAAH inhibition, but chlorine substitution (4-chlorobenzyl) improves potency by 1.7-fold, suggesting halogen size impacts enzyme interaction .
- CNS Targeting : The tetrahydrofuran-methyl substituent in reduces lipophilicity (logD = 1.1) compared to 1-Benzyl-4-(4-fluorobenzyl)piperazine, enabling superior brain penetration for σ1 receptor imaging .
Metabolic Stability and Substituent Effects
Piperazine rings are metabolic hotspots, prone to N-dealkylation or oxidation. However, bulky substituents like benzyl and 4-fluorobenzyl groups in 1-Benzyl-4-(4-fluorobenzyl)piperazine may protect against rapid clearance. In contrast, di-4-fluorobenzyl derivatives () lack steric hindrance, leading to faster metabolism .
Structure-Activity Relationship (SAR) Insights
- Halogen Effects : Fluorine at the benzyl para position increases electron-withdrawing effects, enhancing receptor binding in tyrosinase inhibitors but reducing FAAH inhibition compared to chlorine .
- Substituent Bulk : Bulky groups (e.g., benzyl) improve metabolic stability but may reduce solubility. The tetrahydrofuran-methyl group in balances lipophilicity and brain uptake .
- Dual Substitution: Mono-substitution (e.g., 1-Benzyl-4-(4-fluorobenzyl)piperazine) retains flexibility for multi-target engagement, whereas di-substitution (e.g., 1,4-di-4-fluorobenzylpiperazine) limits conformational freedom, affecting activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
